molecular formula C8H6BrFN2 B1375443 6-Bromo-4-fluoro-3-methyl-1H-indazole CAS No. 1214900-63-6

6-Bromo-4-fluoro-3-methyl-1H-indazole

Cat. No. B1375443
M. Wt: 229.05 g/mol
InChI Key: GRCZRZKMGJKLAE-UHFFFAOYSA-N
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Description

“6-Bromo-4-fluoro-3-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6BrFN2 . It is a derivative of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound has been used in the synthesis of various derivatives with potential biological activities .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-fluoro-3-methyl-1H-indazole” consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and an indazole ring . The exact mass of the molecule is 227.96984 g/mol .


Physical And Chemical Properties Analysis

“6-Bromo-4-fluoro-3-methyl-1H-indazole” is a solid compound with a molecular weight of 229.05 g/mol . It has a topological polar surface area of 28.7 Ų and does not contain any rotatable bonds . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry for cancer research .

Summary of the Application

A series of novel indazole derivatives, including “6-Bromo-4-fluoro-3-methyl-1H-indazole”, has been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities .

Methods of Application or Experimental Procedures

The viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

Results or Outcomes

Among the compounds screened, certain ones showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Some compounds have shown significant OH radical scavenging activities, others were found to have a DPPH radical scavenging activity and some exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Future Directions

The future directions for “6-Bromo-4-fluoro-3-methyl-1H-indazole” could involve further exploration of its potential biological activities. For instance, the compound could be used as a starting point for the synthesis of novel derivatives with enhanced biological activities .

properties

IUPAC Name

6-bromo-4-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCZRZKMGJKLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoro-3-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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